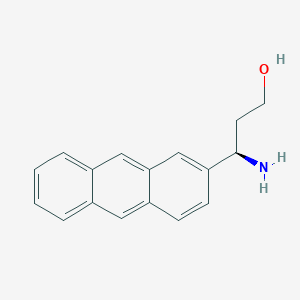
(3R)-3-Amino-3-(2-anthryl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(2-anthryl)propan-1-OL is a chiral amino alcohol compound. Chiral amino alcohols are important in organic chemistry due to their role as intermediates in the synthesis of various pharmaceuticals and fine chemicals. The presence of both an amino group and a hydroxyl group in the molecule allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-anthryl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-anthraldehyde and a chiral amine.
Formation of Intermediate: The initial step involves the condensation of 2-anthraldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(2-anthryl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield an anthryl ketone, while substitution reactions may produce various anthryl derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(2-anthryl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(2-anthryl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(2-anthryl)propan-1-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-1-phenylpropan-1-OL: A structurally similar compound with a phenyl group instead of an anthryl group.
3-Amino-3-(2-naphthyl)propan-1-OL: Another similar compound with a naphthyl group.
Uniqueness
(3R)-3-Amino-3-(2-anthryl)propan-1-OL is unique due to the presence of the anthryl group, which imparts distinct chemical and physical properties. The chiral center also contributes to its uniqueness, as it can exist in different enantiomeric forms with varying biological activities.
Propiedades
Fórmula molecular |
C17H17NO |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-anthracen-2-ylpropan-1-ol |
InChI |
InChI=1S/C17H17NO/c18-17(7-8-19)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11,17,19H,7-8,18H2/t17-/m1/s1 |
Clave InChI |
XZRHTZQOMZSCEJ-QGZVFWFLSA-N |
SMILES isomérico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](CCO)N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


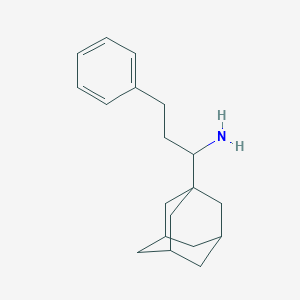
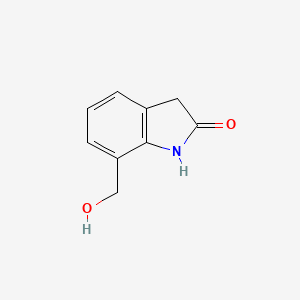
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)


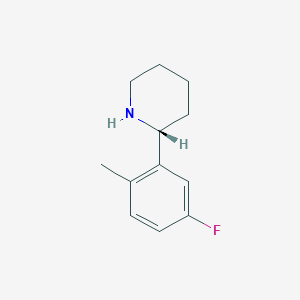

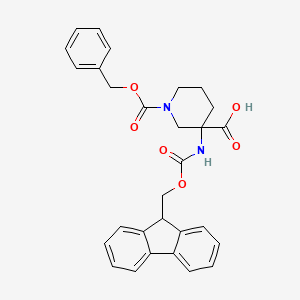
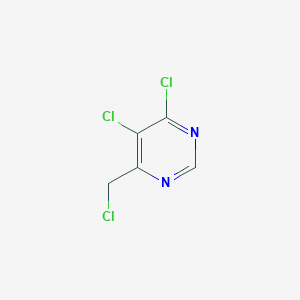
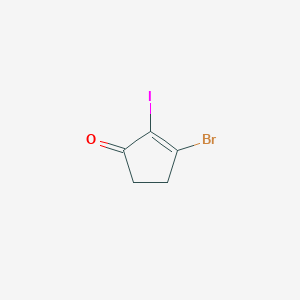
![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
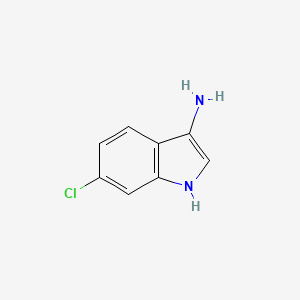
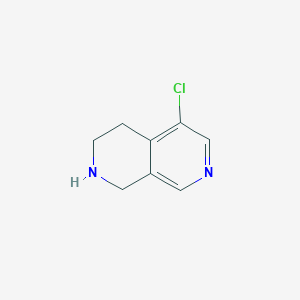
![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
